![molecular formula C25H22N2O2 B12532001 Bis[5-(p-toluoyl)-1H-pyrrole-2-yl]methane CAS No. 665005-93-6](/img/structure/B12532001.png)
Bis[5-(p-toluoyl)-1H-pyrrole-2-yl]methane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis[5-(p-toluoyl)-1H-pyrrole-2-yl]methane: is a chemical compound that belongs to the class of pyrrole derivatives. Pyrrole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of two pyrrole rings substituted with p-toluoyl groups, connected by a methylene bridge.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis[5-(p-toluoyl)-1H-pyrrole-2-yl]methane typically involves the reaction of 5-(p-toluoyl)-1H-pyrrole-2-carbaldehyde with a suitable methylene donor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can further enhance the production process, allowing for the consistent and scalable manufacture of the compound.
化学反応の分析
Types of Reactions: Bis[5-(p-toluoyl)-1H-pyrrole-2-yl]methane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2,5-diones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydropyrrole derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the pyrrole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed under mild conditions.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Pyrrole-2,5-diones.
Reduction: Dihydropyrrole derivatives.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
科学的研究の応用
Chemistry: Bis[5-(p-toluoyl)-1H-pyrrole-2-yl]methane is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is being investigated for its therapeutic potential in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
作用機序
The mechanism of action of Bis[5-(p-toluoyl)-1H-pyrrole-2-yl]methane involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and metabolic processes.
類似化合物との比較
Bis(pyrazolyl)methane: Another compound with a similar methylene bridge connecting two heterocyclic rings. It is known for its biological activities and applications in coordination chemistry.
Bis(indolyl)methane: A compound with two indole rings connected by a methylene bridge. It has been studied for its anticancer properties and potential therapeutic applications.
Uniqueness: Bis[5-(p-toluoyl)-1H-pyrrole-2-yl]methane stands out due to its specific substitution pattern and the presence of p-toluoyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
665005-93-6 |
|---|---|
分子式 |
C25H22N2O2 |
分子量 |
382.5 g/mol |
IUPAC名 |
[5-[[5-(4-methylbenzoyl)-1H-pyrrol-2-yl]methyl]-1H-pyrrol-2-yl]-(4-methylphenyl)methanone |
InChI |
InChI=1S/C25H22N2O2/c1-16-3-7-18(8-4-16)24(28)22-13-11-20(26-22)15-21-12-14-23(27-21)25(29)19-9-5-17(2)6-10-19/h3-14,26-27H,15H2,1-2H3 |
InChIキー |
LFISNATVVHXMLY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(N2)CC3=CC=C(N3)C(=O)C4=CC=C(C=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(Diphenylmethyl)-4-{tris[4-(diphenylmethyl)phenyl]methyl}benzene](/img/structure/B12531923.png)
![Naphthalene, 1-[(chloromethyl)sulfinyl]-](/img/structure/B12531934.png)
![6-[(E)-(1-Aminoethylidene)amino]-2-hydroxyhexanoic acid](/img/structure/B12531941.png)

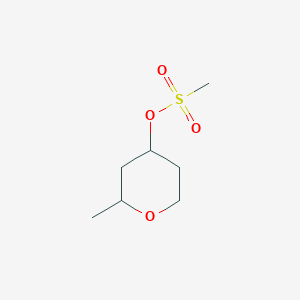
![Phenyl 4-[2-(3-fluorophenyl)ethyl]benzoate](/img/structure/B12531952.png)
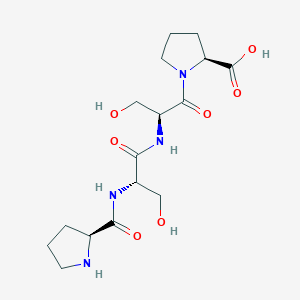
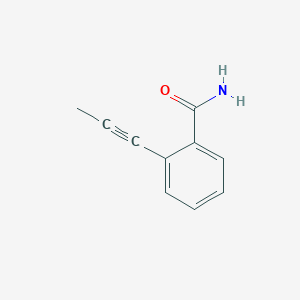
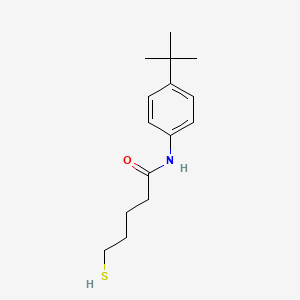


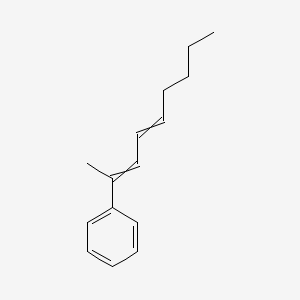
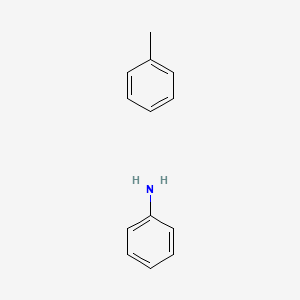
![4-[Benzyl(methyl)amino]-3-fluorobenzoic acid](/img/structure/B12532002.png)
